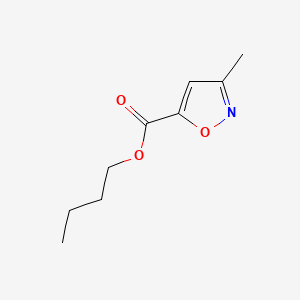
11-Methyltridecanoic acid
Übersicht
Beschreibung
11-Methyltridecanoic acid, also known as Anteisomyristic acid or Anteisotetradecanoic acid, is a long-chain fatty acid . It has a molecular formula of C14H28O2, an average mass of 228.371 Da, and a monoisotopic mass of 228.208923 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider or NIST Chemistry WebBook .Physical And Chemical Properties Analysis
This compound has several evaluated thermophysical properties. These include its triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific heat capacity, enthalpy of vaporization, viscosity, and thermal conductivity properties .Wissenschaftliche Forschungsanwendungen
Myocardial Metabolic Tracer
11-Methyltridecanoic acid derivatives have been studied for their potential as myocardial metabolic tracers. Beta-methyl[1-11C]heptadecanoic acid, for example, has been explored as an indicator of myocardial metabolism for positron emission tomography (PET) imaging. This tracer exhibited significant uptake in the heart tissue, both in rats and dogs, making it a potential tool for assessing and quantifying myocardial free fatty acid metabolism (Livni et al., 1982).
Automated Synthesis for Medical Studies
Automated synthesis systems have been developed for the production of fatty acids tagged with C-11, including derivatives of this compound. These systems facilitate the preparation of these fatty acids for routine medical studies, enhancing their accessibility for research and diagnostic purposes (Takahashi et al., 1988).
Gold Nanodots for Mercury Detection
The photoluminescence of gold nanodots protected by 11-mercaptoundecanoic acid (an analog) has been leveraged for detecting mercury ions in biological samples. This application underscores the potential of such compounds in developing sensitive and selective sensors for environmental and clinical purposes (Chang et al., 2013).
Monolayer Characterization on Gold Surfaces
Studies have been conducted on acid-terminated alkanethiol self-assembled monolayers, including those similar to this compound, on gold surfaces. These studies provide insights into the crystalline structures of such monolayers, which are critical for understanding their applications in nanotechnology and surface science (Mendoza et al., 2007).
Interaction with Target Molecules
The interaction of alkanethiolate-functionalized nanoparticles, similar to this compound, with various target molecules has been explored. This research contributes to our understanding of how such compounds interact with different types of organic compounds, which is valuable for designing targeted drug delivery systems and sensors (Zhao et al., 2008).
Safety and Hazards
When handling 11-Methyltridecanoic acid, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .
Eigenschaften
IUPAC Name |
11-methyltridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPTZBYHWFNYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398798 | |
| Record name | 11-Methyltridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29709-05-5 | |
| Record name | 11-Methyltridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Methyltridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)





![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)
